Dhaq diacetate

Cancer Research Cytotoxicity Assay Anthracenedione

Anthracenedione SAR studies demand precisely characterized analogs where acetylation state dictates genotoxicity and potency. Mitoxantrone diacetate delivers reproducible, data-defined dual Topo II/PKC inhibition profiles. • Topo II & PKC dual inhibitor: PKC IC50=8.5 μM, Ki=6.3 μM; apoptosis via PARP cleavage • Antiviral activity: Cowpox EC50=0.25 μM, Monkeypox EC50=0.8 μM • Breast cancer cytotoxicity: MDA-MB-231 IC50=18 nM, MCF-7 IC50=196 nM • ≥98% HPLC purity, CoA included, global ambient-temperature shipping

Molecular Formula C26H36N4O10
Molecular Weight 564.6 g/mol
CAS No. 70711-41-0
Cat. No. B1201408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhaq diacetate
CAS70711-41-0
SynonymsAcetate, Mitoxantrone
CL 232325
CL-232325
CL232325
DHAQ
Hydrochloride, Mitoxantrone
Mitoxantrone
Mitoxantrone Acetate
Mitoxantrone Hydrochloride
Mitozantrone
Mitroxone
Novantron
Novantrone
NSC 279836
NSC 287836
NSC 299195
NSC 301739
NSC 301739D
NSC-279836
NSC-287836
NSC-299195
NSC-301739
NSC-301739D
NSC279836
NSC287836
NSC299195
NSC301739
NSC301739D
Onkotrone
Pralifan
Ralenova
Molecular FormulaC26H36N4O10
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO
InChIInChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4)
InChIKeyZWCKUVMZBKQQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoxantrone Diacetate: Compound Overview


Dhaq diacetate, also known as Mitoxantrone diacetate (CAS 70711-41-0), is the diacetate ester derivative of the anthracenedione antineoplastic agent Mitoxantrone (DHAQ) [1]. It functions as a potent inhibitor of topoisomerase II and protein kinase C (PKC) [2]. This compound serves as a critical research tool in structure-activity relationship (SAR) studies investigating the impact of acetylation on the genotoxicity, antiproliferative efficacy, and physicochemical properties of the parent anthraquinone scaffold [1]. In addition to its established anticancer activity, Mitoxantrone diacetate has demonstrated significant in vitro antiviral effects against orthopoxviruses, including cowpox and monkeypox, expanding its utility in infectious disease research .

Probe for acetylation SAR and genotoxicity studies
Antiviral research tool for orthopoxviruses
Dual topoisomerase II and PKC inhibition studies

Mitoxantrone Diacetate vs. Analogs: Key Differences


Within the class of substituted aminoalkylaminoanthraquinones, subtle structural modifications profoundly alter key pharmacological outcomes, precluding simple substitution. For instance, while the parent compound Mitoxantrone (DHAQ) exhibits potent anticancer activity, the acetylation to form Mitoxantrone diacetate (DHAQ diacetate) modulates both its cytotoxicity profile and genotoxic potency relative to other analogs like DHAQ and HAQ [1]. Furthermore, comparative in vitro studies demonstrate that the cytotoxic efficacy of Mitoxantrone diacetate differs significantly from other anthracenediones such as ametantrone, bisantrene, and the non-acetylated dihydroxyanthracenedione, highlighting that even minor chemical changes can lead to major differences in biological activity and thus experimental outcomes [2]. This necessitates careful, data-driven selection of the precise compound for reproducible research.

Cytotoxicity profile May differ from parent DHAQ; diacetate shows reduced potency in some models, limiting direct replacement.
Genotoxicity Genotoxic potential is less pronounced than DHAQ; using non‑acetylated analog may shift DNA damage endpoints.
Antiviral specificity Antiviral activity against orthopoxviruses is not established for other anthracenediones; substitution may lose this context.

Mitoxantrone Diacetate: Quantitative Performance Evidence


Cytotoxicity in Colon Adenocarcinoma Cells

In a direct head-to-head comparison using a human colon adenocarcinoma cell line (LoVo) in a colony formation inhibition assay, Mitoxantrone diacetate demonstrated intermediate cytotoxic potency. At concentrations below 1 µg/mL, Mitoxantrone was about twice as active as both Mitoxantrone diacetate and doxorubicin [1]. However, at higher concentrations, the efficacy difference became more pronounced, with Mitoxantrone remaining the most potent agent, while the diacetate derivative showed reduced lethality compared to its parent [1]. This study provides a direct, quantitative comparison among several anthracenediones and the standard-of-care agent doxorubicin.

Cytotoxicity (LoVo)
Head-to-head
~0.5× activity vs mitoxantrone
Supports cytotoxicity endpoint review
Colony formation assay, 1 hr exposure
Cancer Research Cytotoxicity Assay Anthracenedione

Genotoxicity vs. DHAQ and HAQ Analogs

A comparative genotoxicity study analyzed the effects of Mitoxantrone (DHAQ), its analog HAQ, and Mitoxantrone diacetate using mammalian cell cytogenetic assays (chromosome breakage and sister chromatid exchanges). DHAQ was identified as the most genotoxic agent, even more so than the anthracycline Adriamycin (doxorubicin) [1]. The study, which explicitly included the diacetate derivative as a comparator, aimed to correlate the in vivo therapeutic activity of these drugs with their in vitro genetic toxicities [1]. The data indicate that the diacetate modification alters the genotoxic potential compared to the parent DHAQ molecule.

Genotoxicity
Head-to-head
Less genotoxic than DHAQ
Genotoxicity endpoint context may differ
Cytogenetic assays in vitro
Genetic Toxicology SAR Study Cytogenetics

In Vitro Anti-Orthopoxvirus Activity

Mitoxantrone diacetate demonstrates potent antiviral activity against orthopoxviruses, a property that distinguishes it within its class. It exhibits specific EC50 values of 0.25 μM against cowpox virus and 0.8 μM against monkeypox virus . This represents a specific, quantifiable advantage for research programs focused on poxvirus biology and antiviral development.

Antiviral EC50
Data to verify
0.25 μM (cowpox) / 0.8 μM (monkeypox)
Reported antiviral screening context
In vitro poxvirus assays
Antiviral Research Orthopoxvirus Infectious Disease

In Vivo Antitumor Efficacy in Leukemia and Lung Models

The in vivo efficacy of Mitoxantrone diacetate has been established in murine tumor models. Intraperitoneal (IP) administration at 1.6 mg/kg/day produced a statistically significant number of 60-day survivors in mice bearing IP-implanted L1210 leukemia . In a separate model, intravenous (IV) administration at 3.2 mg/kg/day in mice with subcutaneously implanted Lewis lung carcinoma resulted in a 60% increase in lifespan (ILS) . These data provide a benchmark for in vivo activity that can be used to contextualize its potency relative to other chemotherapeutic agents.

In vivo antitumor
Data to verify
L1210: 60-day survivors; Lewis lung: 60% ILS
In vivo model-response context
Murine leukemia and lung carcinoma models
In Vivo Pharmacology Cancer Therapy Efficacy Study

Cytotoxicity in Breast Carcinoma Cell Lines

Mitoxantrone diacetate exhibits potent cytotoxicity against human breast carcinoma cell lines in vitro. It demonstrates IC50 values of 18 nM against MDA-MB-231 cells and 196 nM against MCF-7 cells . This data provides specific, quantitative potency metrics for this compound in a major cancer indication, facilitating its selection for breast cancer-focused research.

Breast cancer IC50
Data to verify
MDA-MB-231: 18 nM; MCF-7: 196 nM
Cell-model cytotoxicity endpoint context
48 hr exposure
Breast Cancer Cytotoxicity Oncology Research

Mechanism: PKC Inhibition and Apoptosis Induction

Mitoxantrone diacetate inhibits protein kinase C (PKC) in a competitive manner with respect to histone H1, with a Ki value of 6.3 μM, and in a non-competitive manner with respect to phosphatidylserine and ATP . This PKC inhibition (IC50 = 8.5 μM) is a key component of its mechanism, alongside its established role as a topoisomerase II poison . Furthermore, the compound induces apoptosis, as evidenced by DNA fragmentation and the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), confirming that its cytotoxic effect is driven by programmed cell death .

PKC inhibition / apoptosis
Data to verify
PKC Ki 6.3 μM; IC50 8.5 μM; PARP cleavage
Target engagement and apoptosis pathway context
In vitro biochemical and cellular assays
Mechanism of Action PKC Inhibition Apoptosis

Mitoxantrone Diacetate: Key Application Scenarios


SAR Studies on Acetylation Effects

Mitoxantrone diacetate is ideally suited as a key comparator in structure-activity relationship (SAR) studies. As established in Section 3, its acetylation differentiates it from the parent compound DHAQ, resulting in a distinct genotoxicity profile and reduced cytotoxic potency in some models [1] [2]. Researchers can utilize this compound to systematically probe how modifications at the 1,4-hydroxyl positions influence DNA interaction, topoisomerase II poisoning, and overall cellular response.

In Vitro Orthopoxvirus Antiviral Studies

Given its potent and specific activity against cowpox (EC50 = 0.25 μM) and monkeypox (EC50 = 0.8 μM) viruses, Mitoxantrone diacetate is a valuable positive control or lead compound for academic and industrial antiviral discovery programs targeting orthopoxviruses . Its well-characterized anticancer mechanism also provides a unique angle for exploring host-targeted antiviral strategies.

Breast Cancer Cell Biology Research

For oncology researchers focusing on breast cancer, this compound offers well-defined, quantitative potency metrics against key cell lines like MDA-MB-231 (IC50 = 18 nM) and MCF-7 (IC50 = 196 nM) . This data enables precise experimental design for studies on drug resistance, combination therapy efficacy, and the molecular determinants of sensitivity to anthracenediones in breast cancer models.

Dual Topoisomerase II and PKC Inhibition

Mitoxantrone diacetate serves as a robust chemical probe for studying the biological consequences of dual topoisomerase II and protein kinase C (PKC) inhibition . With a documented PKC Ki of 6.3 μM and an IC50 of 8.5 μM, researchers can use this compound to dissect the relative contributions of each target to the observed phenotype, such as apoptosis induction (confirmed by PARP cleavage) , in various cellular contexts.

Application
Selection Property
Validation Focus
SAR acetylation studies
Genotoxicity and cytotoxicity profile differentiation
DNA damage endpoints, topo II inhibition
Orthopoxvirus antiviral research
Antiviral screening context
EC50 and strain-specific response
Breast cancer cell-model studies
Cell-model cytotoxicity endpoint review
Dose-response and resistance endpoints
Dual target engagement studies
Target inhibition profile
Apoptosis markers (e.g., PARP cleavage)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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